1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a benzo[1,4]dioxine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with piperidine-4-carboxylic acid under controlled conditions. The reaction often requires the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into binding sites on proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl chloride
- N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid
Uniqueness
1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring and a benzo[1,4]dioxine moiety, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c16-14(17)10-3-5-15(6-4-10)22(18,19)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZPYRIDZVQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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